molecular formula C6H4ClFO2S B13673699 Methyl 4-chloro-5-fluorothiophene-2-carboxylate

Methyl 4-chloro-5-fluorothiophene-2-carboxylate

Cat. No.: B13673699
M. Wt: 194.61 g/mol
InChI Key: NBBRPYBJSLWUTJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4ClFO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-fluorothiophene-2-carboxylate typically involves the introduction of chlorine and fluorine atoms into the thiophene ring. One common method is the halogenation of thiophene derivatives followed by esterification. The reaction conditions often require the use of halogenating agents such as chlorine or fluorine gas, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

Methyl 4-chloro-5-fluorothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it often involves binding to specific receptors or enzymes, leading to a biological response. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-4-fluorothiophene-2-carboxylate
  • Methyl 4-chloro-3-fluorothiophene-2-carboxylate
  • Methyl 4-chloro-5-bromothiophene-2-carboxylate

Uniqueness

Methyl 4-chloro-5-fluorothiophene-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

IUPAC Name

methyl 4-chloro-5-fluorothiophene-2-carboxylate

InChI

InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3

InChI Key

NBBRPYBJSLWUTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)F)Cl

Origin of Product

United States

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